
2-Chloro-7-(trifluoromethyl)quinoline
Vue d'ensemble
Description
2-Chloro-7-(trifluoromethyl)quinoline is a chemical compound with the CAS Number: 83183-56-6 . It has a molecular weight of 231.6 . The IUPAC name for this compound is 2-chloro-7-(trifluoromethyl)quinoline . It is a solid at room temperature and is stored in a refrigerator .
Synthesis Analysis
The synthesis of 2-Chloro-7-(trifluoromethyl)quinoline involves a variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .Molecular Structure Analysis
The InChI code for 2-Chloro-7-(trifluoromethyl)quinoline is 1S/C10H5ClF3N/c11-9-4-2-6-1-3-7(10(12,13)14)5-8(6)15-9/h1-5H . The InChI key is YAQSVMJOGLVYGQ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-Chloro-7-(trifluoromethyl)quinoline is a solid at room temperature . It has a molecular weight of 231.6 . The compound is stored in a refrigerator .Applications De Recherche Scientifique
High-Density Lipoprotein Research
2-Chloro-7-(trifluoromethyl)quinoline: has been utilized in studies investigating the generation of lipid-poor particles from high-density lipoprotein (HDL) induced by cholesteryl ester transfer protein . This application is significant in understanding and potentially treating cardiovascular diseases.
Cell Penetration Mechanism
The trifluoromethyl group in this compound has been noted to bind with protons during cell penetration, leading to an increase in pH and destabilization of cell membranes . This property is crucial for drug delivery systems and understanding cellular interactions.
Dye-Sensitized Solar Cells (DSSCs)
The compound’s structure allows it to bind to metal centers, forming dye complexes used in dye-sensitized solar cells (DSSCs). This application is part of renewable energy research, focusing on developing more efficient solar cells .
Synthesis of Pharmaceutical Compounds
It has been used in the synthesis of various pharmaceutical compounds, such as (4-substituted phenyl-1-piperazinyl) alkyl 2-aminobenzoates and 2-aminonicotinates . These compounds have potential therapeutic applications.
Safety and Hazards
The safety information for 2-Chloro-7-(trifluoromethyl)quinoline indicates that it may cause skin and eye irritation, and may also cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mécanisme D'action
Target of Action
It is known that quinoline derivatives can interact with various biological targets, influencing their function and contributing to their therapeutic effects .
Mode of Action
Quinoline derivatives are known to interact with their targets in a variety of ways, potentially leading to changes in cellular function .
Biochemical Pathways
Quinoline derivatives can influence a variety of biochemical pathways, leading to downstream effects that contribute to their therapeutic properties .
Result of Action
The effects of quinoline derivatives can vary widely, depending on their specific targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-7-(trifluoromethyl)quinoline . These factors can include the pH of the environment, the presence of other compounds, and the specific conditions of the biological system in which the compound is acting.
Propriétés
IUPAC Name |
2-chloro-7-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF3N/c11-9-4-2-6-1-3-7(10(12,13)14)5-8(6)15-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQSVMJOGLVYGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50547753 | |
| Record name | 2-Chloro-7-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50547753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-7-(trifluoromethyl)quinoline | |
CAS RN |
83183-56-6 | |
| Record name | 2-Chloro-7-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50547753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-7-(trifluoromethyl)quinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What can you tell us about the structure of 2-Chloro-7-(trifluoromethyl)quinoline and its use in recent research?
A1: 2-Chloro-7-(trifluoromethyl)quinoline is an organic compound used as a building block in synthesizing more complex molecules. In a recent study [], researchers used it to create a series of 2-Chloro-3-(1-phenyl-3-aryl-4,5-dihydro-1H-pyrazole-5-yl)-7-(trifluoromethyl) quinoline derivatives. These derivatives were then tested for their antimicrobial and antifungal activities.
Q2: What methods were used to confirm the structures of the newly synthesized compounds derived from 2-Chloro-7-(trifluoromethyl)quinoline?
A2: The researchers utilized several techniques to confirm the structures of the synthesized compounds []. Elemental analysis was employed to verify the elemental composition of the new molecules. Additionally, spectroscopic methods, specifically Infrared (IR) and proton Nuclear Magnetic Resonance (1H NMR) spectroscopy, provided detailed information about the functional groups and the arrangement of hydrogen atoms within the molecules, respectively. These combined techniques provided strong evidence to support the structural assignments of the synthesized derivatives.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




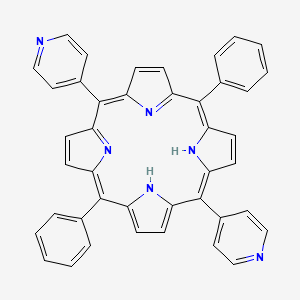

![Chloro(dimethyl)[(propan-2-yl)oxy]silane](/img/structure/B1590336.png)
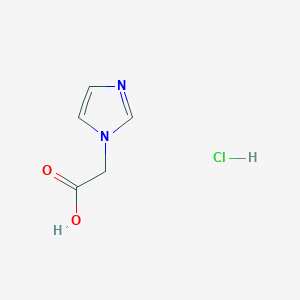
![tert-Butyl 4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate](/img/structure/B1590339.png)


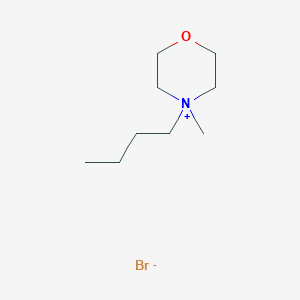
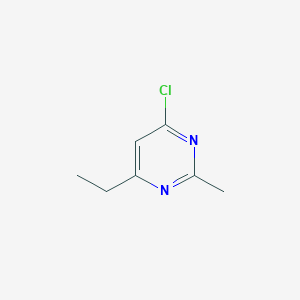
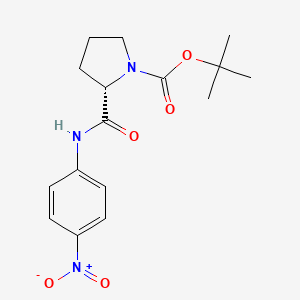
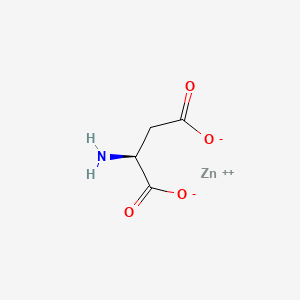

![(1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B1590353.png)